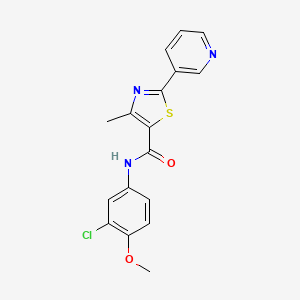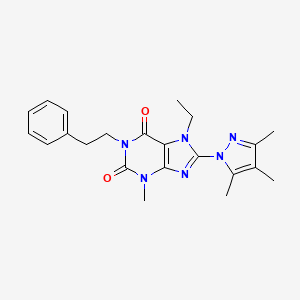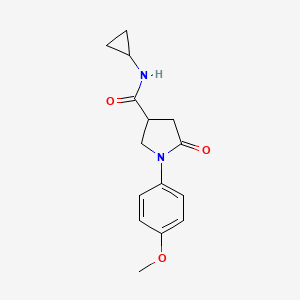![molecular formula C30H26N2O3 B4842118 N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4842118.png)
N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide
Descripción general
Descripción
N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. Compound 1 is a synthetic compound that belongs to the class of benzamides and is characterized by its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 binds to the colchicine-binding site on tubulin and disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Additionally, N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase.
Biochemical and Physiological Effects:
N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to have several biochemical and physiological effects in preclinical models. Studies have demonstrated that N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 is its potent anti-cancer activity and its ability to induce apoptosis in cancer cells. Additionally, N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
For the research and development of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 include further investigation of its mechanism of action, evaluation of its efficacy in combination with other anti-cancer agents, and optimization of its synthesis method.
Aplicaciones Científicas De Investigación
N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been studied extensively for its potential applications in various research fields. One of the primary applications of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 is in the field of cancer research. Studies have shown that N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical models.
Propiedades
IUPAC Name |
N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O3/c1-35-25-18-16-22(17-19-25)20-27(24-12-6-3-7-13-24)30(34)32-28-15-9-8-14-26(28)29(33)31-21-23-10-4-2-5-11-23/h2-20H,21H2,1H3,(H,31,33)(H,32,34)/b27-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMLDJKMXKCRKD-NHFJDJAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-N-isopropyl-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4842043.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4842046.png)
![ethyl 4-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4842054.png)
![ethyl [1,6,7-trimethyl-3-(3-methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B4842060.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4842069.png)
![1'-[(2,4-dimethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4842086.png)



![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4842101.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4842103.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4842112.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4842120.png)